s-Ethylisothiourea
Overview
Description
S-Ethylisothiourea is a small molecule compound known for its role as a nitric oxide synthase inhibitor. It has the chemical formula C₃H₈N₂S and is structurally characterized by the presence of an ethyl group attached to an isothiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Ethylisothiourea can be synthesized through the reaction of ethylamine with thiourea. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, this compound is often produced from this compound hydrobromide. The hydrobromide salt is reacted with a base, such as sodium hydroxide, to liberate the free base form of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding thiol or amine derivatives.
Substitution: Formation of substituted isothiourea derivatives.
Scientific Research Applications
S-Ethylisothiourea has been extensively studied for its inhibitory effects on nitric oxide synthase, making it a valuable tool in biomedical research. It is used to investigate the role of nitric oxide in various physiological and pathological processes, including inflammation, cardiovascular diseases, and neurodegenerative disorders . Additionally, this compound is employed in the synthesis of other bioactive compounds and as a reagent in organic synthesis .
Mechanism of Action
The primary mechanism of action of S-Ethylisothiourea involves the inhibition of nitric oxide synthase enzymes. By binding to the active site of these enzymes, this compound prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of nitric oxide . This inhibition affects various molecular targets and pathways, including the modulation of vascular tone, immune response, and neurotransmission .
Comparison with Similar Compounds
Thiourea: Structurally similar to S-Ethylisothiourea, but with a hydrogen atom instead of an ethyl group.
S-Methylisothiourea: Similar structure with a methyl group instead of an ethyl group.
N-Methylthiourea: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to its specific inhibitory action on nitric oxide synthase and its ethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl carbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIZBHJTOHUOEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1071-37-0 (mono-hydrobromide) | |
Record name | Etiron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50183973 | |
Record name | Etiron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2986-20-1 | |
Record name | S-Ethylisothiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2986-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Ethylisothiourea | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etiron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-ETHYLISOTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236P47H4VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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